molecular formula C9H8N2O3 B1370373 Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate CAS No. 860187-45-7

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Cat. No. B1370373
M. Wt: 192.17 g/mol
InChI Key: BULWXRHKQXZHJY-UHFFFAOYSA-N
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Patent
US08901141B2

Procedure details

To a suspension of methyl 2,3-diaminobenzoate (32.9 g, 198 mmol) in tetrahydrofuran (300 mL) was added N,N′-carbonyldiimidazole (33.7 g, 208 mmol), and the mixture was stirred at room temperature for 15 hr. The solvent was evaporated in vacuo, and the residual solid was suspended in ethyl acetate (110 mL) and stirred at 80° C. After 30 min, the mixture was stirred at room temperature for 1 hr, and the resulting solid was collected by filtration and washed with ethyl acetate to give the title compound (35.6 g, 185 mmol, 94%) as a colorless solid.
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
33.7 g
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([NH2:12])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[O:13]1CCC[CH2:14]1>>[O:13]=[C:14]1[NH:12][C:11]2[CH:10]=[CH:9][CH:8]=[C:3]([C:4]([O:6][CH3:7])=[O:5])[C:2]=2[NH:1]1

Inputs

Step One
Name
Quantity
32.9 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=C1N
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
N,N′-carbonyldiimidazole
Quantity
33.7 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
STIRRING
Type
STIRRING
Details
stirred at 80° C
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
O=C1NC2=C(N1)C=CC=C2C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 185 mmol
AMOUNT: MASS 35.6 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.